

Ifetroban for Duchenne Muscular Dystrophy Cardiomyopathy: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Duchenne muscular dystrophy (DMD) is a fatal X-linked genetic disorder characterized by progressive muscle degeneration. Cardiomyopathy is a leading cause of mortality in patients with DMD, creating a critical unmet medical need for targeted cardiac therapies.[1][2] Ifetroban, a potent and selective thromboxane-prostanoid receptor (TPr) antagonist, has emerged as a promising therapeutic candidate to mitigate the cardiac complications associated with DMD.[3] This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the development of ifetroban for DMD-associated cardiomyopathy, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action and Preclinical Evidence

Ifetroban exerts its therapeutic effect by blocking the thromboxane-prostanoid receptor (TPr), which is implicated in pathways leading to inflammation, fibrosis, and vasoconstriction. Activation of TPr in cardiomyocytes increases intracellular calcium transients, which can contribute to arrhythmias and pro-fibrotic signaling. Preclinical studies in various mouse models of muscular dystrophy have demonstrated the potential of **ifetroban** to ameliorate the cardiac phenotype.

Preclinical Studies Data Summary

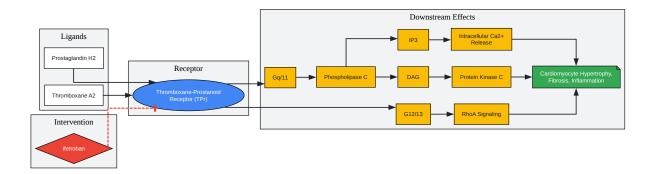


Mouse Model	Treatment	Key Findings	Reference
mdx/utrn double knockout (DKO)	Ifetroban (25 mg/kg/day in drinking water) from 3 to 10 weeks of age	- Improved survival to 100% (vs. 60% in vehicle-treated) - Increased stroke volume and cardiac index	
2nd gen mdx/mTR double knockout	Ifetroban (25 mg/kg/day in drinking water) for 6 months	- Improved 6-month survival to 100% (vs. 43% in vehicle- treated) - Increased 3- month cardiac index (primarily due to increased stroke volume)	
delta-sarcoglycan (dSG) knockout	Ifetroban (25 mg/kg/day in drinking water) for 6 months	- Improved survival to 100% (vs. 90% in vehicle-treated) - Normalized ejection fraction and fractional shortening - Reduced cardiac fibrosis - Normalized cardiac expression of claudin- 5 and neuronal nitric oxide synthase proteins	_
Young mdx mice	Ifetroban	- Reversed enhanced coronary arterial vasoconstriction in response to TPr activation	



Thromboxane-Prostanoid Receptor (TPr) Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the thromboxane-prostanoid receptor and the point of intervention for **ifetroban**.



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TPr Signaling Pathway and Ifetroban Intervention.

Clinical Development: The FIGHT DMD Trial

The promising preclinical results led to the initiation of the FIGHT DMD trial, a Phase 2 clinical study to evaluate the efficacy and safety of **ifetroban** in patients with DMD-associated cardiomyopathy.

FIGHT DMD Trial: Study Design and Key Parameters



Parameter	Description	
Clinical Trial Identifier	NCT03340675	
Study Design	Randomized, double-blind, placebo-controlled, multicenter	
Duration	12 months	
Primary Endpoint	Change in Left Ventricular Ejection Fraction (LVEF)	
Patient Population	41 male patients with Duchenne muscular dystrophy, aged 7 years and older	
Treatment Arms	- Placebo (n=11) - Ifetroban Low Dose (100 mg or 150 mg daily) (n=12) - Ifetroban High Dose (300 mg daily) (n=18)	
Additional Cohort	Matched natural history cohort (n=24)	

FIGHT DMD Trial: Efficacy Results

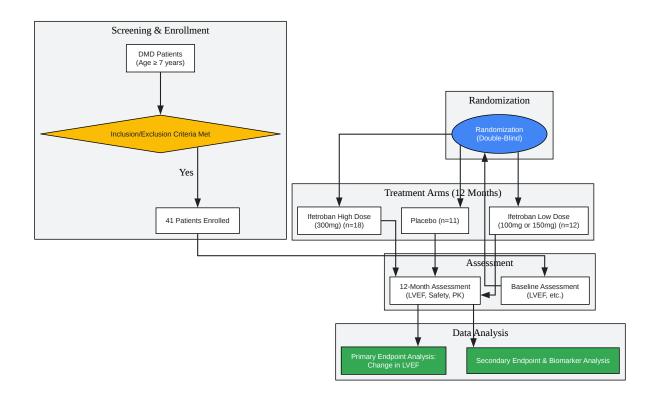
Group	Baseline LVEF (Mean ± SD)	12-Month Change in LVEF (Mean ± SD)	Overall Improvement vs. Placebo	Overall Improvement vs. Natural History
Ifetroban High Dose (300 mg)	Not Reported	+1.8% (±5.4)	3.3%	5.4%
Placebo	Not Reported	-1.5% (±3.3)	-	-
Natural History Controls	Not Reported	-3.6% (±4.1)	-	-

Data presented at the 2025 Muscular Dystrophy Association (MDA) Clinical & Scientific Conference.

FIGHT DMD Clinical Trial Workflow



The following diagram outlines the workflow of the FIGHT DMD clinical trial.



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References

- 1. musculardystrophynews.com [musculardystrophynews.com]
- 2. researchgate.net [researchgate.net]
- 3. The Fight DMD Trial [fightdmdtrial.com]
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